A Comprehensive Technical Guide to 2,5-Dimethyldiphenylmethane
A Comprehensive Technical Guide to 2,5-Dimethyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-Dimethyldiphenylmethane, including its chemical and physical properties, synthesis, and analytical methodologies. The information is intended to support research and development activities where this compound may be of interest.
Chemical Identity and Properties
2,5-Dimethyldiphenylmethane, also known by its IUPAC name 2-benzyl-1,4-dimethylbenzene, is an aromatic hydrocarbon.[1] Its fundamental properties are summarized below.
Table 1: Chemical Identifiers for 2,5-Dimethyldiphenylmethane
| Identifier | Value | Reference |
| CAS Number | 13540-50-6 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₆ | [1][2][3] |
| IUPAC Name | 2-benzyl-1,4-dimethylbenzene | [1] |
| Synonyms | (2,5-dimethylphenyl)phenylmethane, 2-benzyl-1,4-dimethyl-benzene, 2,5-Dimethylbenzylbenzene | [1] |
Table 2: Physicochemical Properties of 2,5-Dimethyldiphenylmethane
| Property | Value | Reference |
| Molecular Weight | 196.29 g/mol | [2][3] |
| Heavy Atom Count | 15 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Complexity | 179 | [2] |
| LogP (Octanol/Water Partition Coefficient) | 4.6 | [2] |
| Monoisotopic Mass | 196.125200510 g/mol | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,5-Dimethyldiphenylmethane are not extensively published. However, based on its structure, standard organic chemistry methodologies can be applied.
A plausible and common method for the synthesis of 2,5-Dimethyldiphenylmethane is the Friedel-Crafts alkylation of p-xylene with benzyl chloride.
Reaction:
p-Xylene + Benzyl Chloride --(Lewis Acid Catalyst)--> 2,5-Dimethyldiphenylmethane + HCl
Materials and Equipment:
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p-Xylene (reactant)
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Benzyl chloride (reactant)
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
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Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
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Round-bottom flask with a reflux condenser and a gas trap
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Magnetic stirrer and heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Set up a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a gas trap to handle the evolving HCl gas.
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Charge the flask with the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture in an ice bath.
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Slowly add a solution of p-xylene and benzyl chloride in the anhydrous solvent to the cooled catalyst suspension with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time to ensure the reaction goes to completion.
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Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.
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Transfer the mixture to a separatory funnel and extract the organic layer.
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Wash the organic layer sequentially with dilute hydrochloric acid, water, a sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
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Purify the crude 2,5-Dimethyldiphenylmethane by vacuum distillation or column chromatography.
The identity and purity of the synthesized 2,5-Dimethyldiphenylmethane can be confirmed using various analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of the compound and confirming its molecular weight. The fragmentation pattern in the mass spectrum can also help in structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons will provide detailed information about the arrangement of atoms in the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the aromatic C-H and C=C stretching vibrations.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes for 2,5-Dimethyldiphenylmethane.
Caption: A logical workflow for the synthesis of 2,5-Dimethyldiphenylmethane.
Caption: An analytical workflow for the characterization of 2,5-Dimethyldiphenylmethane.
Signaling Pathways and Biological Activity
Currently, there is no significant information available in scientific literature to suggest that 2,5-Dimethyldiphenylmethane is directly involved in any specific biological signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context may be as a synthetic intermediate or a fragment for library synthesis in medicinal chemistry.
Safety Information
Safety data for 2,5-Dimethyldiphenylmethane is not extensively documented. As with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
